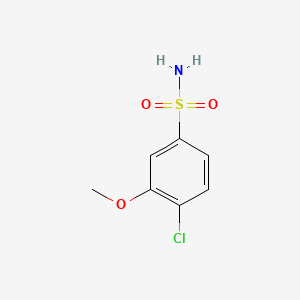

4-Chloro-3-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-3-methoxybenzenesulfonamide” is a chemical compound with the CAS Number: 749253-53-0 . It has a molecular weight of 221.66 . The compound is a beige solid at room temperature .

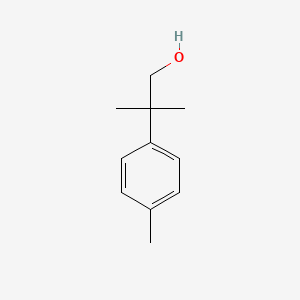

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-methoxybenzenesulfonamide . Its InChI code is 1S/C7H8ClNO3S/c1-12-7-4-5 (13 (9,10)11)2-3-6 (7)8/h2-4H,1H3, (H2,9,10,11) .

Physical And Chemical Properties Analysis

“4-Chloro-3-methoxybenzenesulfonamide” is a beige solid at room temperature .

科学的研究の応用

Antibacterial Applications

4-Chloro-3-methoxybenzenesulfonamide: is part of the sulfonamide group of compounds, which are known for their antibacterial properties. This compound can be used to inhibit bacterial growth by interfering with essential processes such as the synthesis of folic acid within the bacteria . It’s particularly useful in treating infections caused by bacteria that are sensitive to sulfonamide drugs.

Anti-Carbonic Anhydrase Activity

The compound exhibits anti-carbonic anhydrase activity, which makes it a candidate for treating conditions like glaucoma, where the inhibition of carbonic anhydrase reduces intraocular pressure . This application is significant in ophthalmology and could lead to the development of new therapeutic agents.

Anti-Dihydropteroate Synthetase Activity

As a sulfonamide, 4-Chloro-3-methoxybenzenesulfonamide can act against dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway. This action is beneficial in combating diseases like malaria when used in combination with other drugs such as pyrimethamine .

Veterinary Medicine

In veterinary medicine, this compound is used to treat livestock diseases, particularly those affecting the gastrointestinal and respiratory tracts. Its efficacy in treating infections in animals makes it a valuable asset in the field of veterinary pharmacology .

Environmental Toxicity Studies

The environmental impact of sulfonamides, including 4-Chloro-3-methoxybenzenesulfonamide , is an area of active research. Studies focus on the biodegradability and potential adverse effects on ecosystems, which is crucial for understanding the ecological footprint of pharmaceuticals .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of more complex chemical entities. For example, it can be used in the preparation of novel ligands for HIV protease inhibitors, which are essential in the fight against HIV/AIDS .

Safety and Hazards

作用機序

Target of Action

Sulfonamides, a class of compounds to which 4-chloro-3-methoxybenzenesulfonamide belongs, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph and fluid balance .

Mode of Action

Sulfonamides typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .

Biochemical Pathways

As a sulfonamide, it likely impacts the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthase .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

特性

IUPAC Name |

4-chloro-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVHRFWNCQBULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)

![[4-(2-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2359484.png)

![N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2359485.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)